(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-29-19(25)14-24-17-4-2-3-5-18(17)31-21(24)22-20(26)15-6-8-16(9-7-15)32(27,28)23-10-12-30-13-11-23/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWCTFUNTKHBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, morpholinosulfonyl group, and a benzoyl imine linkage, which contribute to its diverse biological properties.
Structural Characteristics
The structural composition of (Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be summarized as follows:
- Molecular Formula : C22H24N4O8S3
- Molecular Weight : 568.63 g/mol
- Key Functional Groups :
- Thiazole ring
- Morpholinosulfonyl group
- Benzoyl imine linkage
- Methyl ester group
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Thiazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. For instance, compounds featuring morpholinosulfonyl groups have demonstrated efficacy against various cancer cell lines by targeting specific signaling pathways such as the epidermal growth factor receptor (EGFR) .
- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial activity. Studies have shown that thiazole derivatives can effectively inhibit the growth of multidrug-resistant pathogens, making them potential candidates for antibiotic development .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease processes. For example, some thiazole-based compounds have been identified as effective inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.
The mechanism by which (Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exerts its biological effects likely involves interactions with specific biological targets such as proteins or enzymes. Interaction studies using techniques like surface plasmon resonance or enzyme-linked immunosorbent assays could elucidate its binding affinity to these targets.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds highlights the unique properties of (Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Morpholino)sulfonylbenzamide | Morpholino group; amide linkage | Anticancer activity |
| Benzothiazole sulfonamide | Benzothiazole core; sulfonamide group | Antibacterial properties |
| Thiazole-based inhibitors | Thiazole ring; various substituents | MMP inhibition |
This table illustrates the diversity within thiazole derivatives while emphasizing the distinct combination of functionalities in (Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, which may confer unique pharmacological properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to (Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate:
- Antiproliferative Activity : A study on morpholinosulfonyl isatin derivatives showed significant antiproliferative effects against cancer cell lines, indicating that modifications in the structure can enhance biological activity .
- In Vitro Antimicrobial Evaluation : Research on thiazol-containing pyrazole derivatives demonstrated strong antimicrobial effects against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Synergistic Effects : Some derivatives exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three classes of analogs: benzothiazole derivatives, sulfonylurea herbicides, and β-lactam antibiotics (Table 1).
Table 1: Comparative Analysis of Key Features
Key Observations
Structural Divergence: The target compound’s morpholinosulfonyl group distinguishes it from sulfonylurea herbicides (e.g., metsulfuron methyl), which feature triazine cores and sulfonylurea linkages . The morpholino moiety may enhance solubility or modulate target binding compared to triazine-based analogs. Unlike indole-fused benzothiazoles (e.g., acetate6a–f), the target lacks an indole ring but retains the methyl acetate ester, which may influence pharmacokinetics (e.g., hydrolysis resistance) .
Synthetic Methodology: The target compound’s synthesis likely mirrors the three-component reactions described for acetate6a–f (benzothiazole + ester + electrophile) but substitutes indole with a morpholinosulfonylbenzoyl group, requiring precise imino bond (C=N) stereocontrol .
Functional Implications: The (Z)-configuration is shared with β-lactam antibiotics (e.g., compound f in ), where stereochemistry dictates enzyme-binding efficiency . This suggests the target compound’s (Z)-imino group may similarly influence bioactivity. Unlike sulfonylurea herbicides (ALS inhibitors), the target’s benzothiazole-morpholino scaffold could target kinases or proteases, though empirical data is absent in the provided evidence .
Research Findings and Limitations
- Spectral Characterization : The compound’s structure would likely be confirmed via $ ^1H $/$ ^{13}C $ NMR and mass spectrometry, as demonstrated for acetate6a–f .
- Biological Activity Gaps: No direct studies on the target compound’s efficacy or toxicity are cited.
- Stereochemical Stability: The (Z)-imino configuration may confer stability against isomerization under physiological conditions, analogous to β-lactam antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how can intermediates be characterized?
- Methodological Answer : The compound shares structural motifs with cephalosporin intermediates, such as benzothiazole and methoxyiminoacetate groups. A plausible route involves coupling 4-(morpholinosulfonyl)benzoyl chloride with a benzothiazole-imine precursor, followed by esterification. Key intermediates like 2-amino-thiazole derivatives (e.g., MAEM) should be characterized via -NMR to confirm Z/E isomerism and X-ray crystallography to resolve stereochemical ambiguities .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and sulfonyl (S=O) vibrations (~1350 cm) .
- NMR : Use - and -NMR to confirm the Z-configuration of the imino group and the integrity of the morpholinosulfonyl moiety .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak and fragmentation patterns .
Advanced Research Questions
Q. How can reaction parameters (e.g., solvent, catalyst) be optimized to improve the yield of the target compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfonyl-containing intermediates .
- Catalysis : Use triethylamine to deprotonate the benzothiazole NH group during coupling reactions, as demonstrated in analogous thiadiazole syntheses .
- Temperature Control : Maintain reactions at 0–5°C during imine formation to minimize isomerization .
Q. What strategies resolve contradictions in spectral data or crystallographic results for structurally similar compounds?
- Methodological Answer : Discrepancies in Z/E isomer ratios or crystal packing (e.g., vs. ethyl analogs) require:
- Dynamic NMR : To assess rotational barriers of the imino group .
- Computational Modeling : Compare DFT-optimized geometries with experimental X-ray data .
- Controlled Recrystallization : Use solvents like ethyl acetate/hexane to isolate pure Z-isomers .
Q. How does the morpholinosulfonyl group influence the compound’s reactivity or biological activity?
- Methodological Answer :
- Electrophilicity : The sulfonyl group increases electrophilic character at the benzoyl carbon, enhancing nucleophilic attack in coupling reactions .
- Bioactivity : Morpholino groups are known to improve solubility and membrane permeability, which can be tested via logP measurements and in vitro assays (e.g., bacterial growth inhibition) .
Data Analysis and Application Questions
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to penicillin-binding proteins (PBPs), leveraging homology models from cephalosporin studies .
- MD Simulations : Assess stability of the sulfonyl-enzyme complex over 100-ns trajectories .
Q. How can environmental stability or degradation pathways be evaluated for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
